6-Aminoindole

Overview

Description

6-Aminoindole is an organic compound with the molecular formula C8H8N2 It is a derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindole typically involves the nitration of indole followed by reduction. One common method starts with 4-nitroindole, which is then reduced to this compound using hydrogenation or other reducing agents . Another approach involves the Curtius rearrangement of indole-3-carboxylic acids to produce indole-3-isocyanates, which can subsequently be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and reduce costs. Catalysts and continuous flow reactors are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the amino group.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

6-Aminoindole is primarily recognized as a crucial building block in the synthesis of various pharmaceuticals. It has been particularly influential in developing drugs targeting neurological disorders and other therapeutic areas. For instance, it serves as a precursor for compounds that act as inhibitors of the mammalian target of rapamycin (mTOR) protein and blockers of the Nav1.8 sodium channel, which are promising candidates for treating neuropathic pain and inflammatory conditions .

Case Study: Antimalarial Compounds

Research has highlighted the potential of aminoindole derivatives, including this compound, in combating malaria. A notable compound derived from this series, Genz-668764, demonstrated potent activity against Plasmodium falciparum with IC50 values around 28 to 65 nM. This compound exhibited favorable pharmacokinetic properties and was well tolerated in animal models, making it a strong candidate for preclinical development against malaria .

Organic Synthesis

Intermediate for Complex Molecules

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that enhance the efficiency of chemical reactions. This capability is crucial for developing novel compounds with desired biological activities .

Material Science

Applications in Advanced Materials

The compound's distinct chemical properties make it suitable for producing advanced materials such as polymers and coatings. Its incorporation into materials can enhance durability and performance. For example, conductive polymers synthesized from this compound have been explored for use in electrochemical sensors and other electronic applications .

Biological Research

Studying Indole Derivatives

Researchers utilize this compound to investigate the effects of indole derivatives on biological systems. This research contributes to advancements in biochemistry and molecular biology, particularly in understanding cellular processes and mechanisms of action at the molecular level .

Fluorescent Probes

Imaging Applications

this compound is also incorporated into fluorescent probes used for imaging cellular processes in live cells. These probes facilitate the visualization of dynamic biological activities, providing insights into cellular functions and interactions .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Studies |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting neurological disorders | Genz-668764 (antimalarial) |

| Organic Synthesis | Intermediate for complex molecule creation | Various indole derivatives |

| Material Science | Production of polymers and coatings | Conductive polymers from this compound |

| Biological Research | Study of biological effects of indole derivatives | Various studies on indole derivatives |

| Fluorescent Probes | Imaging cellular processes | Fluorescent probes incorporating this compound |

Mechanism of Action

The mechanism of action of 6-Aminoindole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Molecular docking studies have shown that this compound can interact with proteins involved in apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Indole: The parent compound, known for its wide range of biological activities.

3-Aminoindole: Another derivative with similar properties but different reactivity due to the position of the amino group.

5-Aminoindole: Similar to 6-Aminoindole but with the amino group at a different position, affecting its chemical behavior and applications.

Uniqueness: this compound is unique due to its specific position of the amino group, which influences its reactivity and interactions with other molecules. This positional difference can lead to distinct biological activities and applications compared to other aminoindole derivatives.

Biological Activity

6-Aminoindole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

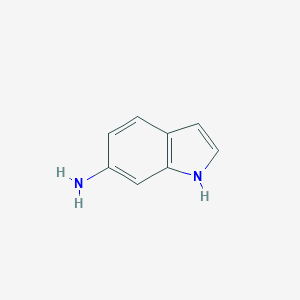

Chemical Structure and Properties

This compound is an indole derivative characterized by an amino group at the sixth position of the indole ring. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that compounds based on this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Microorganisms

A study evaluated the antimicrobial activity of various derivatives of aminoindoles, including this compound, against a range of pathogenic microorganisms. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

| Compound Code | Microorganism | MIC (µg/ml) |

|---|---|---|

| 5D | Staphylococcus aureus | 7.8 |

| 5D | Escherichia coli | 125 |

| S3 | Pseudomonas aeruginosa | >250 |

| S3 | Streptococcus pyogenes | 31.25 |

| S3 | Bacillus cereus | 62.5 |

The data indicate that certain derivatives exhibit potent antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pyogenes, suggesting their potential as therapeutic agents in treating bacterial infections .

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that it can act synergistically with other antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research has demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) : A study explored the use of indole derivatives, including those related to this compound, in combination therapies for NSCLC. The results indicated improved progression-free survival rates when combined with established chemotherapeutics .

- Synergistic Effects : Another investigation revealed that this compound derivatives could enhance the effects of chloramphenicol and tetracycline against resistant strains of Escherichia coli, highlighting their potential as adjunct therapies in cancer treatment .

Safety and Toxicity

Toxicological assessments have shown that derivatives of this compound possess favorable safety profiles in preclinical models. Studies indicated no significant mutagenic effects or adverse reactions at therapeutic doses, supporting their further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6-aminoindole in laboratory settings?

- Synthesis : this compound can be synthesized via electrophilic substitution reactions of indole derivatives, followed by selective amination. Electrochemical polymerization methods have also been optimized for creating poly(this compound) composites, particularly when doped with graphene oxide (GO), to enhance conductivity and stability .

- Characterization : Key techniques include:

- IR spectroscopy to confirm C-N bond formation during polymerization .

- Gas chromatography (GC) for purity assessment (e.g., >95% purity criteria) .

- Melting point determination (mp 131–133°C for 5-aminoindole analogs; extrapolated for this compound) .

Q. How does this compound interact with biological targets such as α-synuclein, and what assays validate these interactions?

- Mechanism : this compound inhibits α-synuclein fibrillization by forming electrostatic interactions with residues like E61 and E83 in the NAC (non-amyloid component) domain, disrupting nucleation .

- Validation assays :

- Thioflavin T (ThT) fluorescence to monitor fibril formation kinetics .

- Atomic force microscopy (AFM) and transmission electron microscopy (TEM) to visualize fibril morphology changes (e.g., shorter, isolated fibrils in the presence of this compound) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between this compound’s in vitro efficacy and in vivo limitations (e.g., cytotoxicity or instability)?

- Data contradiction : While this compound shows strong α-synuclein inhibition in vitro, studies report cytotoxicity and instability due to autooxidation or fluorescence quenching in cell-based assays .

- Methodological solutions :

- Use orthogonal assays (e.g., TEM alongside ThT fluorescence) to confirm fibril suppression .

- Optimize dose-response curves and time-resolved experiments to identify non-toxic therapeutic windows .

- Employ chemical stabilization (e.g., derivatization of the amino group) to reduce reactive byproducts .

Q. How can molecular docking and dynamics simulations improve the design of this compound analogs for enhanced α-synuclein binding?

- Computational workflow :

- Docking : Use software like AutoDock Vina to predict binding affinities to α-synuclein’s NAC region .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of electrostatic bonds (e.g., with E61/E83) .

- Validation : Compare predicted binding energies with experimental IC50 values from ThT assays .

- Key findings : Analogs with dihydroxyphenyl groups show stronger inhibition due to enhanced electrostatic interactions .

Q. What are the challenges in correlating this compound’s electrochemical properties (e.g., redox activity) with its biological activity?

- Electrochemical insights : Poly(this compound)-GO composites exhibit reversible redox behavior, which may influence electron transfer in biological systems .

- Challenges :

- Distinguishing direct redox effects from specific molecular interactions (e.g., binding to α-synuclein).

- Addressing interference from metal ions in biological assays, which can alter redox activity .

Q. Methodological Guidance

Q. How should researchers design a robust study to evaluate this compound’s aggregation inhibition across multiple assays?

- Experimental design :

Primary screening : ThT fluorescence for kinetic profiling .

Secondary validation : AFM/TEM for structural analysis .

Tertiary assays : Cell viability tests (e.g., MTT assays) to rule out cytotoxicity .

- Controls : Include dopamine as a positive control (known α-synuclein inhibitor) and vehicle-only samples .

Q. What statistical approaches are critical for analyzing discrepancies in fibril formation data (e.g., ThT vs. TEM results)?

- Quantitative analysis :

- Error bars and t-tests : Compare fibril length distributions (TEM) with ThT plateau phases .

- Multivariate regression : Correlate ligand binding energy (from MD simulations) with fibril suppression efficacy .

Q. Data Interpretation and Reporting

Q. How can researchers address variability in this compound’s inhibitory effects across different α-synuclein isoforms or mutants?

- Approach :

- Mutagenesis studies : Engineer α-synuclein mutants (e.g., E61A/E83A) to test if electrostatic interactions are critical .

- Isoform-specific assays : Compare fibrillization kinetics of wild-type vs. A53T or E46K mutants .

Properties

IUPAC Name |

1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYTSWNVBMNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292416 | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5318-27-4 | |

| Record name | 5318-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.